Sarafotoxine 6c

Vue d'ensemble

Description

La sarafotoxine 6C est une toxine peptidique isolée du venin de l'espèce de serpent Atractaspis engaddensis. Elle appartient à la famille des sarafotoxines, connue pour ses propriétés vasoconstrictrices puissantes. La this compound agit spécifiquement en tant qu'agoniste du récepteur de l'endothéline-B, ce qui en fait un outil précieux dans la recherche pharmacologique .

Applications De Recherche Scientifique

Sarafotoxin 6C has a wide range of applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and folding.

Biology: Investigates the role of endothelin receptors in various physiological processes.

Medicine: Explores potential therapeutic applications in cardiovascular diseases due to its vasoconstrictive properties.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

Target of Action

Sarafotoxin 6c, also known as Sarafotoxin S 6c, primarily targets the Endothelin-B receptor (ETB) . The ETB receptor is a G-protein-coupled receptor that plays a crucial role in vasoconstriction .

Mode of Action

Sarafotoxin 6c acts as a potent agonist for the ETB receptor . It shares a high structural and functional homology with endothelins (ETs), and thus activates endothelin receptors, including ETB . This activation leads to a series of biochemical reactions that result in vasoconstriction .

Biochemical Pathways

Upon activation of the ETB receptor by Sarafotoxin 6c, there is an induction of phosphoinositide hydrolysis in the tissues . This suggests that sarafotoxins, including Sarafotoxin 6c, utilize the phosphoinositide signal transduction pathway via specific receptors coupled to G protein .

Result of Action

The activation of the ETB receptor by Sarafotoxin 6c leads to vasoconstriction in both endothelium-intact and endothelium-denuded vessels . In animal models, it has been shown to have three independent effects: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect .

Action Environment

The action of Sarafotoxin 6c can be influenced by various environmental factors. For instance, in a study involving rats exposed to 10% O2, chronic hypoxia affected the sensitivity of the main pulmonary arteries to Sarafotoxin 6c . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Sarafotoxin 6c.

Orientations Futures

Sarafotoxin 6c is largely used as a standard compound in pharmacological studies related to ETB-receptors . The development of an improved peptide synthesis procedure suggests that there is ongoing research in this area . The cardioprotective effects of Sarafotoxin 6c also suggest potential therapeutic applications .

Analyse Biochimique

Biochemical Properties

Sarafotoxin 6c interacts with the endothelin-B receptor, a G protein-coupled receptor, to exert its effects . The activation of this receptor leads to vasoconstriction, which is the narrowing of blood vessels . This interaction is a key part of the biochemical reaction involving Sarafotoxin 6c .

Cellular Effects

Sarafotoxin 6c has significant effects on various types of cells, particularly those in the cardiovascular system. Its primary effect is to cause vasoconstriction in both endothelium-intact and endothelium-denuded vessels . This can influence cell function by altering blood flow and pressure within the vessels .

Molecular Mechanism

The molecular mechanism of Sarafotoxin 6c involves its binding to the endothelin-B receptor . This binding activates the receptor, leading to a series of intracellular events that ultimately result in vasoconstriction .

Temporal Effects in Laboratory Settings

The effects of Sarafotoxin 6c can change over time in laboratory settings. For example, chronic hypoxia had an effect on the sensitivity of the main pulmonary arteries to Sarafotoxin 6c

Dosage Effects in Animal Models

In animal models, the effects of Sarafotoxin 6c can vary with different dosages . For example, in a study with male Wister rats, Sarafotoxin 6c caused vasoconstriction with a maximum response 30% of that to ET-1 in both endothelium-intact and endothelium-denuded vessels

Metabolic Pathways

Its primary mechanism of action involves the endothelin-B receptor, suggesting that it may play a role in the endothelin signaling pathway .

Transport and Distribution

Given its role as an endothelin-B receptor agonist, it is likely that it is transported to areas of the body where these receptors are present .

Subcellular Localization

Given its role as an endothelin-B receptor agonist, it is likely that it is localized to the cell membrane where these receptors are present .

Méthodes De Préparation

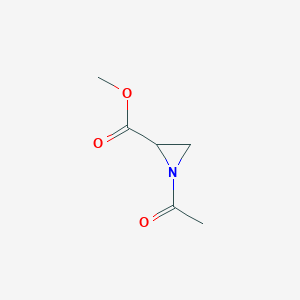

Voies de synthèse et conditions de réaction

La sarafotoxine 6C peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de réactifs de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. Les étapes de déprotection sont réalisées à l'aide d'acide trifluoroacétique (TFA) pour éliminer les groupes protecteurs des acides aminés .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. La purification est réalisée par chromatographie liquide haute performance (HPLC), garantissant la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La sarafotoxine 6C subit diverses réactions chimiques, notamment :

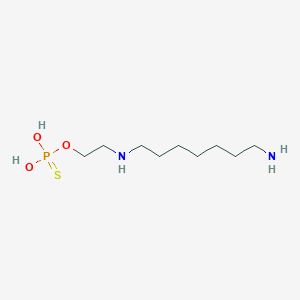

Oxydation : Cette réaction peut se produire au niveau des atomes de soufre des résidus cystéine, formant des ponts disulfures.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène (H₂O₂) ou l'iode (I₂) peuvent être utilisés dans des conditions douces.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Les dérivés d'acides aminés et les réactifs de couplage comme la DIC et la HOBt sont utilisés en SPPS.

Principaux produits formés

Oxydation : Formation de ponts disulfures entre les résidus cystéine.

Réduction : Groupes thiol libres provenant des résidus cystéine réduits.

Substitution : Peptides analogues avec des séquences d'acides aminés modifiées.

Applications de recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier la synthèse et le repliement des peptides.

Biologie : Étudie le rôle des récepteurs de l'endothéline dans divers processus physiologiques.

Médecine : Explore les applications thérapeutiques potentielles dans les maladies cardiovasculaires en raison de ses propriétés vasoconstrictrices.

Industrie : Utilisée dans le développement de médicaments et d'outils de diagnostic à base de peptides

Mécanisme d'action

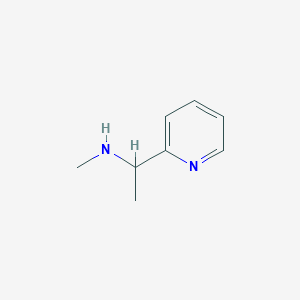

La this compound exerce ses effets en se liant aux récepteurs de l'endothéline-B à la surface des cellules musculaires lisses vasculaires. Cette liaison déclenche une cascade d'événements intracellulaires, conduisant à l'activation de la phospholipase C (PLC). La PLC hydrolyse le phosphatidylinositol 4,5-bisphosphate (PIP₂) en inositol trisphosphate (IP₃) et en diacylglycérol (DAG). L'IP₃ induit la libération d'ions calcium à partir des réserves intracellulaires, provoquant une contraction musculaire et une vasoconstriction .

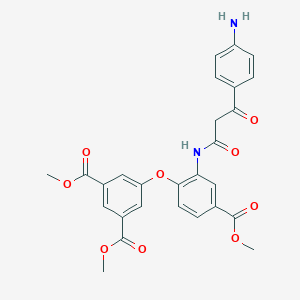

Comparaison Avec Des Composés Similaires

La sarafotoxine 6C fait partie d'une famille de peptides qui comprend la sarafotoxine 6A, la sarafotoxine 6B et les endothelines. Bien que tous ces composés partagent des propriétés vasoconstrictrices, la this compound est unique en raison de sa grande spécificité pour les récepteurs de l'endothéline-B. Cette spécificité la rend particulièrement utile pour étudier les rôles distincts des sous-types de récepteurs de l'endothéline .

Composés similaires

- Sarafotoxine 6A

- Sarafotoxine 6B

- Endotheline-1

- Endotheline-2

- Endotheline-3

La spécificité unique du récepteur de la this compound et son activité biologique puissante en font un composé précieux pour la recherche fondamentale et appliquée.

Propriétés

IUPAC Name |

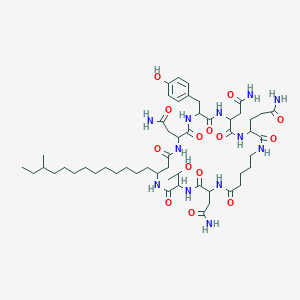

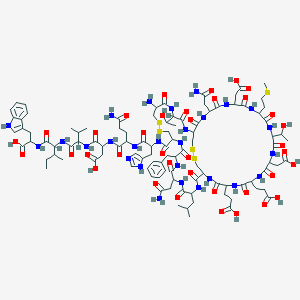

3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPHPKVWHQLBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H147N27O37S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201337135 | |

| Record name | Sarafotoxin S 6c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2515.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121695-87-2 | |

| Record name | Sarafotoxin S 6c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121695872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarafotoxin S 6c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121695-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)

![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)